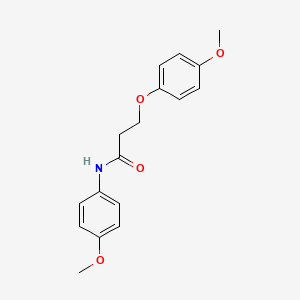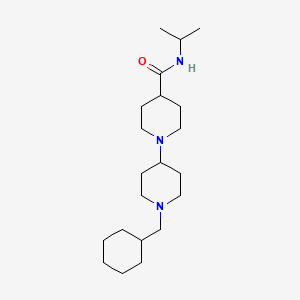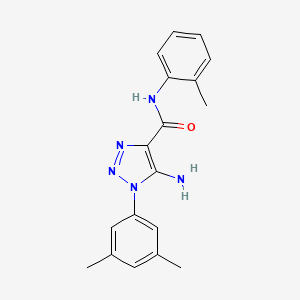
N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood. However, studies have suggested that this compound acts by inhibiting specific enzymes or receptors in the target cells. For example, in cancer cells, it has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. In Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to cause neuronal damage.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Some of the significant effects are discussed below:
1. Anti-inflammatory: Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to reduce the expression of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins.
2. Antioxidant: this compound has been shown to have antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells.
3. Anti-diabetic: Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce the expression of hepatic gluconeogenic genes.
实验室实验的优点和局限性
N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages and limitations for lab experiments. Some of the significant advantages are discussed below:
1. Specificity: This compound has been shown to have specific effects on target cells, making it a useful tool for studying specific biological processes.
2. Solubility: this compound is soluble in organic solvents, making it easy to dissolve in various experimental solutions.
3. Limitations: One of the significant limitations of this compound is its potential toxicity. It can be toxic to cells at high concentrations, making it challenging to use in some experimental setups.
未来方向
N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several potential future directions for scientific research. Some of the significant future directions are discussed below:
1. Drug Development: this compound has shown potential as a drug candidate for various diseases such as cancer, Alzheimer's, and diabetes. Further research is needed to develop this compound into effective drugs.
2. Agricultural Applications: this compound has shown potential as an agricultural pesticide. Further research is needed to develop this compound into safe and effective pesticides.
3. Mechanistic Studies: Further studies are needed to understand the mechanism of action of this compound better. This will help to develop more effective drugs and pesticides.
Conclusion:
This compound is a chemical compound with significant potential for scientific research. This compound has been studied for its potential applications in various fields such as cancer research, neurological research, and agricultural research. It has been shown to have specific effects on target cells and has various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments. Further research is needed to develop this compound into effective drugs and pesticides and to understand its mechanism of action better.
合成方法
The synthesis of N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the reaction of 2-methylaniline and 1,2,3,4-tetrahydronaphthalen-1-amine with urea in the presence of a catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction between the amine groups of the two compounds and the carbonyl group of urea. The resulting product is a white crystalline solid that is soluble in organic solvents.
科学研究应用
N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are discussed below:
1. Cancer Research: this compound has been studied for its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
2. Neurological Research: this compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
3. Agricultural Research: this compound has been studied for its potential applications in agriculture. Studies have shown that this compound can inhibit the growth of plant pathogens such as Fusarium oxysporum and Botrytis cinerea. It has also been shown to have insecticidal properties against agricultural pests such as the cotton bollworm.
属性
IUPAC Name |
1-(2-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-7-2-5-11-16(13)19-18(21)20-17-12-6-9-14-8-3-4-10-15(14)17/h2-5,7-8,10-11,17H,6,9,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAORMDVFPFOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-isobutyl-4-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4938954.png)
![2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B4938959.png)

![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4938963.png)

![1-[5-(1-naphthyloxy)pentyl]piperidine](/img/structure/B4938976.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4938991.png)
![N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4938998.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4939003.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4939025.png)
![diethyl 2,2'-{thiobis[(1-oxo-3,1-propanediyl)imino]}bis(4-methyl-1,3-thiazole-5-carboxylate)](/img/structure/B4939027.png)
![ethyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}butanoate](/img/structure/B4939034.png)
![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4939037.png)

